molecular formula C15H11N5O3 B2821255 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421483-44-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2821255
CAS No.: 1421483-44-4
M. Wt: 309.285
InChI Key: QWJFIMNKXDPXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) source . This compound exhibits high specificity for JAK2, making it a valuable pharmacological tool for dissecting the JAK-STAT signaling pathway in both malignant and inflammatory contexts. Its primary research application is in the study of myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where activating mutations in JAK2 (e.g., JAK2 V617F) are a primary driver of disease pathogenesis source . By selectively inhibiting JAK2, this compound effectively suppresses the proliferation and survival of mutant cell lines, providing critical insights into oncogenic signaling and enabling the evaluation of targeted therapeutic strategies. Furthermore, due to the role of JAK-STAT signaling in immune cell function and cytokine signaling, this inhibitor is also utilized in immunological research to investigate pathways involved in autoimmune and inflammatory diseases. Its well-characterized mechanism provides researchers with a reliable means to probe the functional consequences of JAK2 inhibition in complex biological systems.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c21-14(10-1-2-12-13(5-10)23-9-22-12)19-11-6-17-15(18-7-11)20-4-3-16-8-20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJFIMNKXDPXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues of Benzodioxole Carboxamides

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents / Modifications Biological Activity / Application Reference
Target Compound : N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)benzodioxole-5-carboxamide Pyrimidine-imidazole substituent at the carboxamide N-position Hypothesized kinase inhibition or immune modulation (based on imidazole’s role in drug design) N/A
BNBC : 6-Bromo-N-(naphthalen-1-yl)benzodioxole-5-carboxamide Bromo and naphthyl substituents Potent MITA/STING agonist; antitumor effects in murine models
IIc : N-(3-(Trifluoromethyl)phenyl)benzodioxole-5-carboxamide Trifluoromethylphenyl group α-Amylase inhibition; significant hypoglycemic activity in STZ-induced diabetic mice
S807 : N-(Heptan-4-yl)benzodioxole-5-carboxamide Heptan-4-yl alkyl chain Umami flavor enhancer (1000× potency of MSG); targets human umami receptors
A11 : N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzodioxole-5-carboxamide Biphenyl-furan substituent Synthetic yield reported (80%); biological activity not specified

Key Findings and Mechanistic Insights

Pharmacological Activity
  • Target Compound vs. BNBC : While BNBC activates the MITA/STING pathway to exert antitumor effects, the target compound’s imidazole-pyrimidine group may favor kinase inhibition (e.g., JAK/STAT pathways) or immune modulation via Toll-like receptors, given imidazole’s prevalence in such inhibitors.
  • Target Compound vs. IIc : IIc’s trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its antidiabetic activity. In contrast, the target compound’s heteroaromatic substituents may improve target selectivity but reduce solubility.
Crystallography and Stability
  • Crystalline forms of benzodioxole derivatives (e.g., patented analogues in ) highlight the role of substituents in packing efficiency and hydrogen-bonding networks.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide? A: The synthesis typically involves multi-step reactions:

Coupling Reactions : The benzo[d][1,3]dioxole-5-carboxamide core is coupled with a pre-functionalized pyrimidine-imidazole moiety using coupling agents like EDCI or HATU in solvents such as DMF or dichloromethane .

Cyclization : Imidazole ring formation may involve condensation of amidine derivatives with α-haloketones under basic conditions (e.g., K₂CO₃) .

Purification : Final products are purified via recrystallization or column chromatography. Yield optimization requires pH control (6.5–7.5) and low-temperature stirring (0–5°C) .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for large-scale synthesis? A: Key strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Continuous Flow Reactors : Reduce by-products and improve reproducibility during scaling .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line NMR or IR ensures intermediate stability .

Basic Characterization Techniques

Q: What analytical methods are used to confirm structural integrity? A: Standard protocols include:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies functional groups (e.g., imidazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 382.38 g/mol) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C 55.2%, H 3.8%, N 16.4%) .

Table 1: Example Characterization Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Elemental Analysis (C/H/N)
5510200C 50.77, H 2.74, N 12.69
5633237C 56.97, H 3.82, N 8.86

Advanced Crystallographic Challenges

Q: How are crystal structures resolved for low-symmetry polymorphs? A: Methodological steps:

Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) with cryocooling (100 K) .

Structure Solution : Use SHELXT for phase problem resolution; SHELXL for refinement .

Twinning Analysis : For twinned crystals, the CCP4 suite (e.g., CELL_NOW) applies scaling and merging algorithms .

Biological Activity Profiling (Basic)

Q: What assays evaluate the compound’s therapeutic potential? A: Common approaches:

  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase inhibition) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa cells) .
  • Receptor Binding : Radioligand displacement assays (e.g., Kᵢ = 8.3 nM for serotonin receptors) .

SAR Analysis (Advanced)

Q: How do structural modifications impact bioactivity? A: Key findings from analogous compounds:

  • Imidazole Substitution : N-Methylation reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.7 hrs) .
  • Pyrimidine Optimization : Electron-withdrawing groups (e.g., -Cl) enhance binding affinity (ΔKd = −2.8 kcal/mol) .
  • Linker Flexibility : Ethylamino bridges improve solubility (logP reduced from 3.2 to 2.1) .

Computational Modeling (Advanced)

Q: Which DFT functionals best predict electronic properties? A: The B3LYP hybrid functional (exact exchange + gradient corrections) accurately models:

  • HOMO-LUMO Gaps : Correlates with experimental redox potentials (R² = 0.94) .
  • Hydrogen Bonding : Gibbs free energy calculations (ΔG = −4.2 kcal/mol) align with crystallographic data .

Data Contradiction Resolution (Advanced)

Q: How to address conflicting IC₅₀ values across studies? A: Systematic validation steps:

Purity Verification : HPLC (>99% purity) and HRMS to exclude batch variability .

Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) .

Orthogonal Methods : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding constants .

Toxicity and Safety Assessment (Basic)

Q: What preclinical models assess compound safety? A: Standard protocols:

  • In Vitro : Ames test for mutagenicity; hERG assay for cardiac risk .
  • In Vivo : 28-day rat studies determine NOEL (e.g., 20 mg/kg/day) .
  • Metabolic Profiling : LC-MS identifies stable metabolites (e.g., glucuronide conjugates) .

Hydrogen Bonding Analysis (Advanced)

Q: How to interpret hydrogen-bonding networks in crystal packing? A: Use graph-set analysis (Etter’s rules):

  • Descriptors : Chains (C), rings (R), and discrete (D) motifs .
  • Case Study : Benzo[d][1,3]dioxole carbonyl groups form R₂²(8) rings with imidazole NH donors .
  • Software Tools : Mercury (CCDC) visualizes and quantifies interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.